molecular formula C19H23NO3 B163319 6beta-Naloxol CAS No. 53154-12-4

6beta-Naloxol

Cat. No.: B163319
CAS No.: 53154-12-4
M. Wt: 313.4 g/mol
InChI Key: ANEQRJBDUHMEEB-MKUCUKIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Naloxol is an opioid antagonist closely related to naloxone. It exists in two isomeric forms, alpha-naloxol and beta-naloxol. The compound is known for its ability to counteract the effects of opioids, making it a valuable tool in medical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Opioid-Induced Constipation (OIC)

  • Clinical Trials : A pilot study demonstrated that 6β-Naloxol effectively blocked morphine-induced gastrointestinal slowing in healthy volunteers. The study reported a median effective dose (ED50) of approximately 3 mg for blocking gastrointestinal transit without affecting morphine's analgesic properties .
  • Pharmacokinetics : The compound exhibited a mean terminal plasma elimination half-life of 11.1 hours, indicating a favorable pharmacokinetic profile for therapeutic use .

Pain Management

  • Peripheral Selectivity : 6β-Naloxol's ability to selectively target peripheral opioid receptors makes it a candidate for alleviating side effects associated with chronic opioid use while maintaining analgesic efficacy. This is particularly relevant for patients requiring long-term opioid therapy .

Withdrawal Management

  • Precipitating Opioid Withdrawal : Studies indicate that 6β-Naloxol can precipitate withdrawal symptoms in models of physical dependence, similar to naloxone but with less potency, suggesting its potential utility in managing opioid withdrawal syndromes .

Data Tables

Application AreaFindingsStudy Reference
Opioid-Induced ConstipationED50 ~3 mg for blocking GI transit; well-tolerated
Pain ManagementMaintains analgesic effects while blocking OIC
Withdrawal ManagementLess potent than naloxone in precipitating withdrawal

Study on Opioid-Induced Constipation

A randomized, double-blind, placebo-controlled trial involving ten healthy male volunteers assessed the efficacy of 6β-Naloxol in mitigating OIC. The results indicated significant improvement in gastrointestinal motility without affecting central nervous system responses such as analgesia or pupil constriction .

Comparison with Other Antagonists

In vivo studies compared 6β-Naloxol with naloxone and naltrexone regarding their effects on morphine-induced antinociception and locomotor activity. While 6β-Naloxol was found to be less potent than naltrexone, it demonstrated comparable efficacy to naloxone in blocking peripheral effects, highlighting its potential as a safer alternative for managing OIC .

Mechanism of Action

6beta-Naloxol acts as an antagonist at the mu-opioid receptor. By binding to this receptor, it prevents opioids from exerting their effects, thereby reversing opioid-induced effects such as constipation and respiratory depression. The compound’s peripheral selectivity allows it to inhibit gastrointestinal opioid effects without impacting central nervous system functions .

Biological Activity

6β-Naloxol, a derivative of naloxone, has garnered attention for its unique pharmacological properties, particularly its role as a peripherally selective opioid antagonist. This article explores the biological activity of 6β-naloxol, focusing on its effects in various studies and potential therapeutic applications.

Overview of 6β-Naloxol

6β-Naloxol is a hydroxylated derivative of naloxone and exhibits distinct pharmacological characteristics compared to its parent compound. While naloxone is known for its potent opioid antagonist effects in the central nervous system (CNS), 6β-naloxol demonstrates a preference for peripheral opioid receptors, making it a candidate for treating conditions associated with opioid use without significantly affecting central analgesic pathways.

6β-Naloxol acts primarily as a neutral antagonist at the mu-opioid receptor. Unlike traditional antagonists that may precipitate withdrawal symptoms or exhibit inverse agonist activity, 6β-naloxol's neutral properties allow it to block opioid effects without inducing significant withdrawal or adverse reactions in opioid-dependent individuals .

Pharmacokinetics

Research indicates that 6β-naloxol has a mean terminal plasma elimination half-life of approximately 11.1 hours . Its pharmacokinetic profile suggests that it can be administered safely with minimal side effects, making it suitable for clinical applications.

Pharmacodynamics

In vivo studies have demonstrated that 6β-naloxol is effective in blocking morphine-induced gastrointestinal (GI) slowing while sparing analgesic effects. For instance, it exhibited a median effective dose (ED50) of approximately 3 mg in blocking morphine's GI effects . In contrast, doses up to 20 mg did not significantly affect morphine-induced analgesia or pupil constriction, highlighting its peripheral selectivity .

Comparative Efficacy

A comparative analysis reveals that 6β-naloxol is 4.5 to 10-fold less potent than naltrexone in blocking morphine-induced antinociception but demonstrates higher potency in peripheral contexts, such as inhibiting GI motility . In studies involving mice, 6β-naloxol effectively prevented withdrawal behaviors when administered at low doses during morphine dependence induction .

Clinical Trials

A pilot study evaluated the safety and tolerability of intravenous 6β-naloxol in opioid-naïve subjects. Participants received escalating doses while undergoing assessments for analgesia and GI motility. Results indicated that the compound was well-tolerated and effectively blocked morphine-induced GI slowing without compromising analgesic efficacy .

Animal Studies

In animal models, specifically using ICR mice, researchers assessed the antagonist properties of 6β-naloxol against various opioids. The findings confirmed that while it blocked acute antinociceptive effects effectively, it precipitated minimal withdrawal symptoms compared to naloxone and naltrexone . This characteristic positions 6β-naloxol as a potential therapeutic agent for managing opioid overdose and addiction due to its reduced likelihood of inducing withdrawal.

Summary of Key Findings

Study TypeKey Findings
Clinical TrialWell-tolerated; ED50 of ~3 mg for blocking GI effects
Animal Study4.5-10 fold less potent than naltrexone in CNS effects
Withdrawal StudyMinimal withdrawal symptoms compared to naloxone

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for characterizing 6β-Naloxol in pharmacological studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to quantify 6β-Naloxol in biological matrices. Validate methods per ICH guidelines, ensuring specificity, linearity, and precision. Reference standards should comply with ISO 17034/17025 certification (e.g., Cayman Chemical’s protocols) .
  • Experimental Design : Include internal controls (e.g., deuterated analogs) to account for matrix effects. For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy and compare spectra to published data .

Q. What safety protocols are critical when handling 6β-Naloxol in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators to prevent inhalation or dermal exposure. Store the compound in airtight containers at -20°C, segregated from oxidizers. Review Safety Data Sheets (SDS) for acute toxicity data (e.g., H302: harmful if swallowed) and first-aid measures .
  • Contingency Planning : In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent solubility-driven contamination .

Q. How should researchers design experiments to assess 6β-Naloxol’s metabolic pathways?

  • Methodological Answer : Use in vitro hepatocyte or microsomal assays to identify phase I/II metabolites. Pair with in vivo rodent studies, collecting plasma and urine samples at timed intervals. Apply kinetic modeling (e.g., non-compartmental analysis) to calculate clearance rates. Cross-validate findings with LC-MS/MS .
  • Data Interpretation : Compare metabolic profiles to naloxone, noting differences in glucuronidation efficiency due to 6β-Naloxol’s reduced potency .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for 6β-Naloxol?

  • Methodological Answer : Conduct ex vivo receptor binding assays using brain tissue from treated animals to reconcile discrepancies. Evaluate blood-brain barrier (BBB) penetration via LC-MS quantification of brain homogenates. Use Bayesian statistical models to assess confidence intervals for conflicting datasets .
  • Case Study : If in vitro MOR antagonism is weaker than in vivo effects, consider pharmacokinetic factors (e.g., active metabolites) or allosteric modulation .

Q. What strategies optimize the synthesis of 6β-Naloxol to improve yield and purity?

  • Methodological Answer : Employ stereoselective reduction of naloxone using sodium borohydride in anhydrous methanol at 0°C. Monitor reaction progress via thin-layer chromatography (TLC). Purify via flash chromatography (silica gel, ethyl acetate:hexane gradient). Characterize intermediates via melting point and chiral HPLC to ensure β-configuration .
  • Troubleshooting : Low yields may arise from moisture sensitivity; use molecular sieves and inert atmosphere (N₂/Ar) .

Q. What computational approaches elucidate 6β-Naloxol’s interactions with opioid receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using MOR crystal structures (PDB ID: 4DJH). Compare binding poses to naloxone, focusing on the 6β-hydroxyl group’s hydrogen-bonding network. Validate with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories .
  • Data Analysis : Calculate binding free energies (MM-PBSA) and correlate with in vitro IC₅₀ values to predict partial vs. full antagonism .

Q. Addressing Data Gaps and Ethical Considerations

Q. How should researchers mitigate the lack of chronic toxicity data for 6β-Naloxol?

  • Methodological Answer : Conduct subacute rodent toxicity studies (28-day OECD 407 protocol) with histopathological endpoints. Use RNA sequencing to identify off-target gene expression changes. Pre-register protocols on Open Science Framework to enhance transparency .

Q. What frameworks ensure ethical rigor in 6β-Naloxol studies involving animal models?

  • Methodological Answer : Adopt the ARRIVE 2.0 guidelines for experimental design, ensuring sample size justification and randomization. Apply the “3Rs” (Replacement, Reduction, Refinement) by using in silico models for preliminary screens. Obtain IACUC approval before in vivo work .

Properties

IUPAC Name

(4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEQRJBDUHMEEB-MKUCUKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53154-12-4
Record name 6beta-Naloxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053154124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Naloxol
Reactant of Route 2
6beta-Naloxol
Reactant of Route 3
6beta-Naloxol
Reactant of Route 4
6beta-Naloxol
Reactant of Route 5
6beta-Naloxol
Reactant of Route 6
6beta-Naloxol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.